molecular formula C10H7NO4S2 B14549921 Thiophene, 3-nitro-4-(phenylsulfonyl)- CAS No. 62256-06-8

Thiophene, 3-nitro-4-(phenylsulfonyl)-

Cat. No.: B14549921
CAS No.: 62256-06-8
M. Wt: 269.3 g/mol
InChI Key: AQRJSIWEYPIRHR-UHFFFAOYSA-N
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Description

Thiophene, 3-nitro-4-(phenylsulfonyl)- is a substituted thiophene derivative featuring a nitro (-NO₂) group at position 3 and a phenylsulfonyl (-SO₂Ph) group at position 4. Thiophene derivatives are widely studied for their electronic properties, reactivity, and applications in pharmaceuticals and materials science . The nitro and sulfonyl groups are strong electron-withdrawing substituents, which significantly alter the electronic structure of the thiophene ring, influencing its chemical behavior and functional utility.

Properties

CAS No.

62256-06-8

Molecular Formula

C10H7NO4S2

Molecular Weight

269.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-4-nitrothiophene

InChI

InChI=1S/C10H7NO4S2/c12-11(13)9-6-16-7-10(9)17(14,15)8-4-2-1-3-5-8/h1-7H

InChI Key

AQRJSIWEYPIRHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of thiophene derivatives, including Thiophene, 3-nitro-4-(phenylsulfonyl)-, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various reaction conditions. Industrial production methods often employ these reactions on a larger scale, utilizing optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Thiophene, 3-nitro-4-(phenylsulfonyl)- undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

Thiophene, 3-nitro-4-(phenylsulfonyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiophene, 3-nitro-4-(phenylsulfonyl)- involves its interaction with various molecular targets and pathways. The nitro and phenylsulfonyl groups can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can lead to the modulation of enzyme activity, disruption of cellular processes, and other biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Thiophene Derivatives

Compound Name Substituents Key Synthesis Steps Biological/Functional Properties References
3-Nitro-4-(phenylsulfonyl)-thiophene 3-NO₂, 4-SO₂Ph Sequential sulfonylation + nitration High electron deficiency; potential HDS resistance Inferred
APTM 3-NH₂, 4-SO₂Ph, 5-(2,6-dimethylphenyl) Vlasenko method Colon cancer cell inhibition
Triazole-thiophene-sulfonyl Triazole, 4-SO₂Ph Sodium ethoxide-mediated coupling Crystalline; moderate solubility
Poly[3-(6-halohexyl)thiophene] 3-(6-X-hexyl) (X = Cl, Br) Oxidative polymerization Tunable regioregularity; semiconductor

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